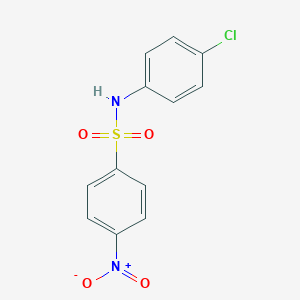
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, also known as NBD-Cl, is a chemical compound that has been widely used in scientific research for various purposes. This compound is a sulfonamide derivative that has a nitro group and a chlorophenyl group attached to the sulfonamide functional group. NBD-Cl has been used in the synthesis of peptides, labeling of proteins, and as a fluorescent probe in biochemical assays.
作用機序
The mechanism of action of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is based on its ability to react with amino groups. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can form a covalent bond with the amino group of an amino acid or a protein, resulting in the formation of a stable adduct. This adduct can be detected using various analytical techniques, such as fluorescence spectroscopy or mass spectrometry.
Biochemical and Physiological Effects
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide does not have any known biochemical or physiological effects on living organisms. It is a synthetic compound that is used exclusively for scientific research purposes.
実験室実験の利点と制限
One of the main advantages of using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in lab experiments is its ability to selectively label amino groups. This allows for the specific labeling of proteins or amino acids, which can be useful in studying their structure and function. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is also relatively easy to synthesize and purify, making it a cost-effective labeling agent.
One limitation of using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is its sensitivity to pH and temperature. The reaction between N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and amino groups is pH-dependent, and the optimal pH range for the reaction is between 7.5 and 8.5. Additionally, the reaction between N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide and amino groups is temperature-dependent, and the optimal temperature range for the reaction is between 20°C and 25°C.
将来の方向性
There are several future directions for the use of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in scientific research. One possible direction is the development of new labeling strategies using N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide. For example, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide could be used in combination with other labeling agents to achieve dual labeling of proteins or amino acids.
Another future direction is the use of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide in the study of protein-protein interactions. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide could be used to label specific amino acid residues in proteins, which could then be used to study the binding interactions between proteins.
Overall, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, or N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, is a versatile chemical compound that has been widely used in scientific research. Its ability to selectively label amino groups has made it a valuable tool in the study of proteins and amino acids. As research continues to evolve, N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is likely to play an important role in the development of new labeling strategies and the study of protein-protein interactions.
合成法
The synthesis of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide involves the reaction of 4-chloronitrobenzene with sulfanilamide in the presence of a catalyst such as sodium acetate. The reaction proceeds through a nucleophilic substitution mechanism, where the sulfanilamide attacks the electrophilic nitro group of 4-chloronitrobenzene. The resulting product is N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide, which can be purified by recrystallization.
科学的研究の応用
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has been used in various scientific research applications due to its unique properties. One of the most common uses of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide is in the synthesis of peptides. N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can be used as a protecting group for the amino group of an amino acid during peptide synthesis. The N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide group can be easily removed under mild conditions, leaving the amino group intact.
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide has also been used as a labeling agent for proteins. The sulfonamide functional group of N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide can react with the amino groups of proteins, resulting in the formation of a covalent bond. This allows for the labeling of specific amino acid residues in proteins, which can be useful in studying protein structure and function.
特性
IUPAC Name |
N-(4-chlorophenyl)-4-nitrobenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9ClN2O4S/c13-9-1-3-10(4-2-9)14-20(18,19)12-7-5-11(6-8-12)15(16)17/h1-8,14H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZXDXCPXAFNROX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1NS(=O)(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9ClN2O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.73 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Chlorophenyl)-4-nitrobenzenesulfonamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



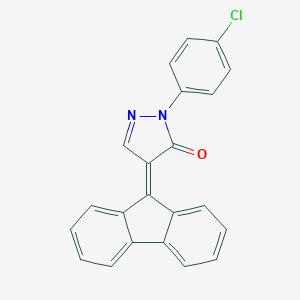


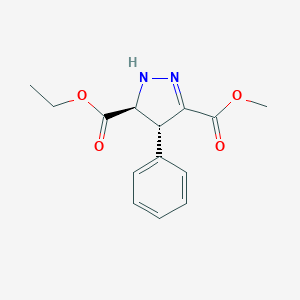
![Phenyl-(3-phenyl-3,4-diazatricyclo[5.2.1.02,6]dec-4-en-5-yl)diazene](/img/structure/B375304.png)
![spiro(3,4-diazatricyclo[5.2.1.0~2,6~]deca[3,8]diene-5,9'-[9'H]-fluorene)](/img/structure/B375305.png)

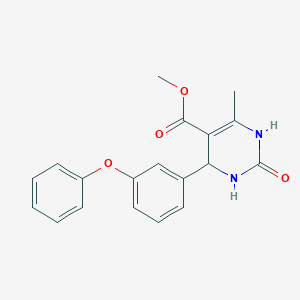
![Ethyl 6-methyl-2-oxo-4-[2-(trifluoromethyl)phenyl]-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B375313.png)
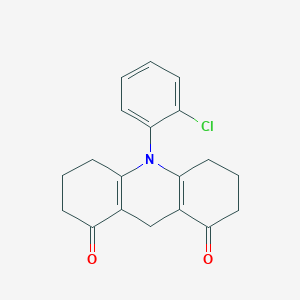
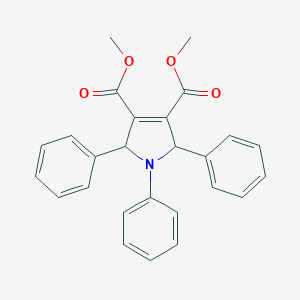
![ethyl 5-[(2-ethoxy-2-oxo-N-phenylethanehydrazonoyl)imino]-1,4-diphenyl-4,5-dihydro-1H-1,2,4-triazole-3-carboxylate](/img/structure/B375317.png)